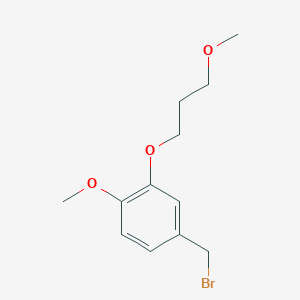

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Description

Properties

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO3/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8H,3,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFGFFCEZXPGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=CC(=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468586 | |

| Record name | 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172900-73-1 | |

| Record name | 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-2-(3-methoxypropoxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chlorobenzene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of compounds where the bromine atom is replaced by groups such as hydroxyl (OH), amino (NH2), or alkyl groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry

Synthesis Intermediate

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in reactions involving bromination and methoxylation, allowing for the creation of various derivatives that can be tailored for specific applications.

Reactions Involving the Compound

The synthesis typically involves bromination of a suitable precursor, such as 1-methoxy-2-(3-methoxypropoxy)benzene, using reagents like N-bromosuccinimide (NBS) under controlled conditions. This process can be scaled up for industrial production using continuous flow reactors to enhance efficiency.

Biological Applications

Pharmaceutical Development

The compound is being investigated for its potential role in drug development. Its structure suggests that it may interact with biological targets, including enzymes and receptors involved in various disease processes. Similar compounds have shown significant pharmacological properties, indicating that further research could uncover therapeutic applications .

Case Study: Aliskiren Synthesis

this compound is used as an intermediate in the synthesis of Aliskiren, a medication for hypertension. The synthetic pathway involves multiple steps, including the formation of key intermediates through reactions that leverage the compound’s unique functional groups .

Industrial Applications

Agrochemicals

This compound is also employed in the synthesis of pesticides and herbicides, showcasing its utility in agricultural chemistry. The bromomethyl group enhances the reactivity of the compound, allowing it to participate in reactions that yield biologically active agrochemicals.

Production of Specialty Chemicals

In industrial settings, this compound is utilized to produce specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into various formulations and products across different industries.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy and methoxypropoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromo and Methoxy Substituents

Table 1: Key Structural Analogues

Key Observations :

- Substituent Effects :

- The 3-methoxypropoxy group in the target compound provides steric bulk and enhanced solubility in polar solvents compared to shorter alkoxy chains (e.g., ethoxy or methoxy) .

- Bromomethyl vs. Bromoethyl : Bromomethyl groups (as in the target compound) are more reactive in nucleophilic substitutions, whereas bromoethyl groups may require harsher conditions .

Table 2: Aliskiren Intermediates and Related Compounds

Key Observations :

- Chiral Centers : Compounds like CAS 324763-39-5 introduce stereochemical complexity critical for Aliskiren’s biological activity .

- Leaving Groups : Iodine in iodomethyl analogues offers faster reaction kinetics compared to bromine but is costlier .

- Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., CAS 105529-58-6 ) increase electrophilicity, enabling diverse coupling reactions .

Key Observations :

Biological Activity

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene, a compound with the CAS number 21852-32-4, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is . It features a bromomethyl group that is known to enhance reactivity in various chemical environments. The presence of methoxy groups contributes to its lipophilicity, potentially influencing its biological interactions.

Anthelmintic Activity

One notable biological activity of this compound is its anthelmintic properties . Research indicates that it can act as a biological response modifier, effectively targeting parasitic worms. This activity is particularly significant in the context of veterinary medicine and agriculture, where controlling parasitic infections is crucial for livestock health .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromomethyl group may interact with specific receptors or enzymes in the target organisms, disrupting their metabolic processes. This disruption could lead to paralysis or death of the parasites.

Case Studies

- Veterinary Applications : In a study focused on livestock, the compound was administered to cattle suffering from helminth infections. The results demonstrated a significant reduction in worm burden within two weeks post-treatment, suggesting effective anthelmintic action .

- In Vitro Studies : Laboratory experiments have shown that this compound inhibits the growth of certain helminth species in vitro. The concentrations required for effective inhibition were determined to be within a manageable range for practical applications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Q & A

Q. What are the established synthetic routes for 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene, and how can reaction conditions be optimized?

A common approach involves sequential alkylation and bromination steps. For example, a benzene derivative with methoxy and hydroxy groups can undergo Williamson ether synthesis using 3-methoxypropyl bromide to introduce the propoxy chain. Subsequent bromination of the methyl group (e.g., via NBS or HBr/H2O2) yields the bromomethyl substituent. Optimization often requires controlling stoichiometry (e.g., excess alkylating agent) and reaction temperature (e.g., 80°C in DMF with Cs2CO3 as a base, as in ) to minimize side reactions like over-alkylation. Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) is typical .

Q. How is the compound characterized to confirm its structural integrity and purity?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.3–3.8 ppm, bromomethyl at δ 4.3–4.7 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., C12H17BrO3: ~289.04 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement ().

- HPLC : Purity assessment (>95% by area, as in ).

Q. Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~289.04 g/mol | |

| Boiling Point | ~234.8°C (at 760 mmHg) | |

| Density | 1.69 g/cm³ | |

| LogP | 4.13 (indicating lipophilicity) |

Advanced Research Questions

Q. How can competing alkylation pathways during synthesis be mitigated?

Competing reactions (e.g., multiple alkylations or bromide displacement) are addressed through:

- Steric and Electronic Control : Use bulky bases (e.g., Cs2CO3) to favor mono-alkylation ().

- Temperature Gradients : Lower temperatures (0–25°C) during bromination to suppress elimination byproducts.

- Protecting Groups : Temporary protection of reactive sites (e.g., silyl ethers for hydroxyl groups) before bromination.

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Crystallization is hindered by the compound’s flexible 3-methoxypropoxy chain and bromine’s heavy atom effects. Strategies include:

Q. How can computational modeling predict reactivity or regioselectivity in derivatization?

- DFT Calculations : Assess transition-state energies for bromomethyl group reactions (e.g., SN2 vs. radical pathways).

- Molecular Dynamics : Simulate solvent effects on nucleophilic substitutions.

- Docking Studies : Predict interactions in biological applications (e.g., enzyme inhibition, as in ).

Q. How are contradictions in spectroscopic data resolved (e.g., unexpected NMR splitting)?

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamerism in the propoxy chain).

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents.

- Isotopic Labeling : Use deuterated analogs to trace coupling patterns.

Methodological Guidance

Q. What analytical workflows are recommended for tracking decomposition under storage?

- Stability Studies : Monitor via HPLC at intervals (e.g., 0, 3, 6 months) under varying conditions (light, humidity).

- Thermogravimetric Analysis (TGA) : Detect thermal degradation thresholds.

- Mass Spectrometric Imaging : Localize degradation products in solid-state samples.

Q. How can regioselective functionalization of the bromomethyl group be achieved?

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis, 80–100°C).

- Nucleophilic Substitution : Use soft nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, DMSO).

- Radical Pathways : Initiate with AIBN or light for C–C bond formation (e.g., ’s photochemical steps).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.